2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

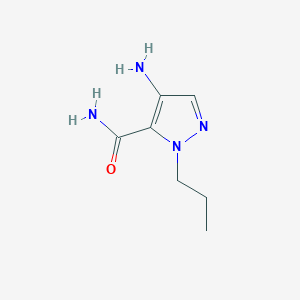

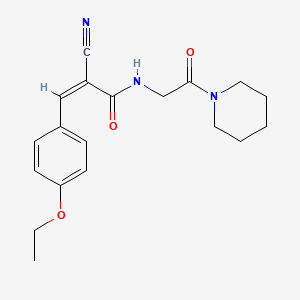

2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, also known as DTAF, is a fluorescent probe that is widely used in scientific research. This compound is a derivative of fluorescein and is used to label proteins, nucleic acids, and other biomolecules. DTAF is an important tool for studying cellular processes, protein-protein interactions, and gene expression.

Applications De Recherche Scientifique

Peptide and Oligomer Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of this compound, is widely used to protect hydroxy-groups during the synthesis of peptides and oligomers. This protection is crucial in the creation of complex biological molecules as it allows for selective deprotection and coupling reactions under mild conditions. For instance, the Fmoc group can be conveniently removed without affecting other sensitive functional groups, facilitating the stepwise construction of peptides (Gioeli & Chattopadhyaya, 1982). Similarly, enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups have been synthesized, showcasing the flexibility of this protecting group in synthesizing amino acids with specific stereochemistry (Schmidt et al., 1992).

Solid Phase Synthesis

The solid phase synthesis of peptides using Fmoc amino acids has greatly advanced, with numerous studies highlighting its efficiency in synthesizing biologically active peptides and proteins. The Fmoc strategy is particularly noted for its orthogonal protection scheme, which allows for the synthesis of complex molecules under a wide range of conditions (Fields & Noble, 2009). This technique has been instrumental in the development of various peptides with potential therapeutic applications.

Fluorophore-based Research

The compound has also found applications in the design of novel fluorophores for sensing applications. For example, phenylaminonaphtho[1,2-d]oxazol-2-yl-type fluorophores, which include components structurally related to 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, have been developed for sensing protons and water. These fluorophores exhibit unique photophysical properties that change in response to their environment, making them valuable tools in chemical and biological sensing (Ooyama et al., 2009).

Propriétés

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c23-20(24)19(13-9-10-29(26,27)12-13)22-21(25)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKFHOVIWAWRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-Benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)

![3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2617918.png)

![6-[(4-Methoxyphenyl)methylene]-1-methyltetrahydro-2,5-pyrazinedione](/img/structure/B2617922.png)

![(2-Ethyl-1,3-benzothiazol-6-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2617924.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2617926.png)

![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2617927.png)

![2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2617932.png)